REACTION_CXSMILES
|
C(OC(=O)[N:10]([CH2:15][CH:16]=[CH2:17])[CH2:11][CH:12]=[N:13]O)C1C=CC=CC=1.[CH2:19](OC(=O)N(CC=C)CC=O)[C:20]1[CH:25]=CC=C[CH:21]=1.Cl.NO.O.O.O.[C:42]([O-:45])(=[O:44])C.[Na+]>C(#N)C.O>[C:20]([O:45][C:42]([N:13]1[CH2:17][CH:16]2[CH:12]1[CH2:11][NH:10][CH2:15]2)=[O:44])([CH3:25])([CH3:21])[CH3:19] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC=NO)CC=C)=O
|
Name
|
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC=O)CC=C)=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under nitrogen(g) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with ethyl acetate (2×130 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[N:10]([CH2:15][CH:16]=[CH2:17])[CH2:11][CH:12]=[N:13]O)C1C=CC=CC=1.[CH2:19](OC(=O)N(CC=C)CC=O)[C:20]1[CH:25]=CC=C[CH:21]=1.Cl.NO.O.O.O.[C:42]([O-:45])(=[O:44])C.[Na+]>C(#N)C.O>[C:20]([O:45][C:42]([N:13]1[CH2:17][CH:16]2[CH:12]1[CH2:11][NH:10][CH2:15]2)=[O:44])([CH3:25])([CH3:21])[CH3:19] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC=NO)CC=C)=O
|
Name
|
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC=O)CC=C)=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under nitrogen(g) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with ethyl acetate (2×130 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(OC(=O)[N:10]([CH2:15][CH:16]=[CH2:17])[CH2:11][CH:12]=[N:13]O)C1C=CC=CC=1.[CH2:19](OC(=O)N(CC=C)CC=O)[C:20]1[CH:25]=CC=C[CH:21]=1.Cl.NO.O.O.O.[C:42]([O-:45])(=[O:44])C.[Na+]>C(#N)C.O>[C:20]([O:45][C:42]([N:13]1[CH2:17][CH:16]2[CH:12]1[CH2:11][NH:10][CH2:15]2)=[O:44])([CH3:25])([CH3:21])[CH3:19] |f:2.3,4.5.6.7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC=NO)CC=C)=O
|
Name
|
|
Quantity
|
45.2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(N(CC=O)CC=C)=O
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
260 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
29.5 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
130 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature under nitrogen(g) overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the resulting residue was extracted with ethyl acetate (2×130 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CNCC2C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 46.5 g | |
YIELD: PERCENTYIELD | 97% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |